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Compound of Interest

Compound Name: 6,8-Dibromo-3-formylchromone

Cat. No.: B7812786

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 6,8-
Dibromo-3-formylchromone (CAS No: 42059-76-7).[1][2][3] As a key intermediate in the
synthesis of diverse heterocyclic compounds with potential pharmacological activities, a
thorough understanding of its structural and electronic characteristics is paramount. Due to the
limited availability of published experimental spectra for this specific molecule, this guide
synthesizes predictive data based on established principles of nuclear magnetic resonance
(NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by
data from analogous structures. Detailed, field-proven protocols for acquiring high-quality
spectroscopic data for this and similar small molecules are also presented, ensuring
researchers can validate these predictions and confidently characterize their samples.

Molecular Structure and Overview

6,8-Dibromo-3-formylchromone is a derivative of chromone, featuring bromine atoms at
positions 6 and 8 of the benzo-y-pyrone ring system and a formyl (aldehyde) group at position
3. This substitution pattern significantly influences the molecule's electronic properties and,
consequently, its spectroscopic signatures.

¢ Molecular Formula: C10H4Br20s3[1][2]

e Molecular Weight: 331.94 g/mol [1][2][3]
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o |[UPAC Name: 6,8-Dibromo-4-oxo0-4H-1-benzopyran-3-carboxaldehyde[2]
e Physical Form: Solid[1][3]
e Melting Point: 174-176 °C[1][4]

Caption: Structure of 6,8-Dibromo-3-formylchromone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules
in solution. The predicted *H and 3C NMR data provide a unique fingerprint of the molecule's
carbon-hydrogen framework.

Predicted *H NMR Spectral Data (500 MHz, CDCI:3)

The *H NMR spectrum is expected to show four distinct signals in the aromatic/olefinic region.
The electron-withdrawing nature of the carbonyl group, the formyl group, and the bromine
atoms leads to a general downfield shift for all protons.
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adjacent bromine
and the pyrone
ring. Meta-
coupling (*4J =25
Hz) results in a
doublet.

Predicted **C NMR Spectral Data (125 MHz, CDCI3)

The proton-decoupled 3C NMR spectrum is predicted to display 10 distinct signals,
corresponding to each unique carbon atom in the molecule.
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Chemical Shift (6, ppm) Assignment Rationale

Aldehyde carbonyl carbons are
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~175.0 C-4 the chromone ring is highly

deshielded.

Quaternary carbon attached to
~158.0 C-8a

the pyrone oxygen.
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~155.0 C-2 formyl group and pyrone

oxygen.
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~140.0 C-7 proton, shifted downfield by

the adjacent bromine.

Aromatic carbon bearing a
~128.0 C-5

proton.

Quaternary carbon at the
~125.0 C-4a , ,

fusion of the two rings.

Olefinic carbon bearing the
~122.0 C-3

formyl group.

Aromatic carbon attached to
~118.0 C-8 _

bromine.

Aromatic carbon attached to
~116.0 C-6

bromine.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, proper sample preparation and instrument setup are

crucial.
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Caption: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:

o Sample Weighing: Accurately weigh 5-20 mg of 6,8-Dibromo-3-formylchromone for 'H
NMR, or 20-50 mg for 3C NMR analysis, into a clean, dry vial.[3][5]

¢ Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated
solvent (e.g., Chloroform-d, CDCIs). Ensure the compound is fully dissolved, using gentle
vortexing if necessary.[1][3]

« Filtration and Transfer: To remove any particulate matter that can degrade spectral quality,
filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,
high-quality 5 mm NMR tube.[6]

e Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock
onto the deuterium signal of the solvent to stabilize the magnetic field.[3]
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e Shimming: Perform automated or manual shimming to optimize the homogeneity of the
magnetic field, which is critical for achieving sharp, well-resolved peaks.[3]

o Data Acquisition: Set appropriate acquisition parameters (e.g., pulse sequence, number of
scans, spectral width) and acquire the Free Induction Decay (FID) data.[7]

e Processing: Process the FID using Fourier transformation, followed by phase and baseline
correction to generate the final spectrum. Reference the spectrum using the residual solvent
peak (CDCls: & = 7.26 ppm for *H, & = 77.16 ppm for 13C).[1][7]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands (KBr Pellet)

The IR spectrum of 6,8-Dibromo-3-formylchromone is expected to be complex but dominated
by strong absorptions from its carbonyl groups.

Wavenumber . . . .
Intensity Assignment Vibrational Mode
(cm™)
~3100-3000 Medium-Weak Ar-H, C(2)-H Stretching
Stretching (Fermi
~2850, ~2750 Weak Aldehyde C-H
Doublet)
~1705 Strong, Sharp C=0 (Aldehyde) Stretching
~1660 Strong, Sharp C=0 (Ketone, C-4) Stretching
_ Aromatic & Pyrone
~1620, ~1580 Medium Cc=C . .
Ring Stretching
~1450 Medium C-0-C Asymmetric Stretching
Aromatic Out-of-Plane
~880 Strong C-H )
Bending
~700-550 Medium-Strong C-Br Stretching
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Rationale: The two carbonyl groups (ketone and aldehyde) are conjugated with the 1t-system,
which lowers their stretching frequencies compared to non-conjugated analogs. The C-4
ketone stretch is expected at a lower wavenumber than the aldehyde C=0.[4] The presence of
two adjacent C-H bonds on the aromatic ring is expected to give rise to a strong out-of-plane
bending absorption.

Experimental Protocol for IR Data Acquisition (KBr
Pellet Method)

The KBr pellet method is a standard technique for obtaining high-quality IR spectra of solid
samples.[8]

e Drying: Ensure both the sample and spectroscopic grade Potassium Bromide (KBr) are
thoroughly dry. KBr is hygroscopic and any moisture will result in a broad O-H absorption
band around 3400 cm~1, potentially obscuring sample signals.[2][9]

e Grinding: In an agate mortar, grind approximately 1-2 mg of the sample with 100-200 mg of
dry KBr. The goal is a homogenous, fine powder to minimize light scattering.[10]

o Pellet Formation: Transfer the powder to a pellet-forming die. Apply 8-10 tons of pressure for
several minutes under vacuum using a hydraulic press to form a transparent or translucent
pellet.[8][11]

e Background Collection: Place a pellet made of pure KBr in the spectrometer and run a
background scan.

o Sample Analysis: Replace the background pellet with the sample pellet and acquire the IR
spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It provides information about the molecular weight and elemental composition, and the
fragmentation pattern offers clues to the molecule's structure.

Predicted Mass Spectrum (Electron lonization - El)
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In an EI-MS experiment, the presence of two bromine atoms will result in a characteristic
isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two
major isotopes, 7°Br and 8!Br, in nearly a 1:1 ratio.[12]

m/z (Predicted) lon Description

Molecular lon (M*7). The three
peaks will appear in an

329.8, 331.8, 333.8 [C10H4Br20s]* approximate 1:2:1 intensity
ratio, characteristic of a

dibrominated compound.

Loss of a carbonyl group (28

301.8, 303.8, 305.8 [M-COl*
Da).
250.9, 252.9 [M - Br]* Loss of a bromine radical.
Subsequent loss of a carbonyl
222.9, 224.9 [M-Br-CQO]*
group.
Formation of the bromobenzoyl
183, 185 [C7H4Brol*+ cation, a common fragment in
chromone derivatives.[13]
Loss of CO from the
155, 157 [CeHaBI]*

bromobenzoyl cation.

Proposed Fragmentation Pathway
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Caption: Proposed EI-MS fragmentation pathway for 6,8-Dibromo-3-formylchromone.

Experimental Protocol for Mass Spectrometry Data
Acquisition (ESI-MS)

While EI-MS is excellent for fragmentation analysis, Electrospray lonization (ESI) is a softer
technique commonly coupled with liquid chromatography (LC) for accurate mass determination.

o Sample Preparation: Prepare a dilute solution of the compound (~1-10 pg/mL) in a suitable
solvent system, typically a mixture of water and an organic solvent like acetonitrile or
methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
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« Infusion: The sample can be directly infused into the ESI source via a syringe pump for initial
analysis.

 lon Source Optimization: Optimize key ESI parameters such as capillary voltage, nebulizer
gas pressure, drying gas flow rate, and temperature to achieve a stable and robust signal for
the protonated molecule [M+H]*.[14][15][16]

o Data Acquisition: Acquire the full scan mass spectrum. For high-resolution instruments (e.g.,
TOF, Orbitrap), this will provide a highly accurate mass measurement of the molecular ion,
allowing for confirmation of the elemental formula.

o Tandem MS (MS/MS): To induce fragmentation, select the [M+H]* ion and subject it to
collision-induced dissociation (CID) to obtain a product ion spectrum, which can be used for
structural confirmation.[17]

Conclusion

The structural elucidation of 6,8-Dibromo-3-formylchromone relies on a synergistic
application of NMR, IR, and MS techniques. This guide provides a robust, theoretically-
grounded framework of the expected spectroscopic data for this important synthetic
intermediate. The detailed experimental protocols offer a standardized approach for
researchers to acquire high-quality, reproducible data for this compound and its derivatives,
facilitating confident characterization and accelerating research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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